molecular formula C11H14ClF3N2O2S B6166163 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride CAS No. 1044761-09-2

1-[4-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride

Cat. No.: B6166163
CAS No.: 1044761-09-2
M. Wt: 330.8
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Description

1-[4-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClF3N2O2S. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further connected to a piperazine ring.

Preparation Methods

The synthesis of 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and under controlled temperature conditions. The product is then purified and converted to its hydrochloride salt form.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[4-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often catalyzed by palladium or other transition metals.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with biological molecules, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[4-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:

    4-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    4-(trifluoromethyl)phenylsulfonyl chloride: Another related compound with similar reactivity and applications.

    p-trifluoromethylbenzenesulfonyl chloride: This compound also contains the trifluoromethyl group and is used in similar synthetic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1044761-09-2

Molecular Formula

C11H14ClF3N2O2S

Molecular Weight

330.8

Purity

95

Origin of Product

United States

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